5-(Aminomethyl)-2-chlorophenol

Physicochemical profiling Drug-likeness optimization Ionization-dependent solubility

Researchers in antibacterial hit-to-lead programs often face regiochemistry-dependent potency and amine reactivity issues causing synthetic failures. 5-(Aminomethyl)-2-chlorophenol (CAS 943816-63-5) is the optimal 5-chloro-2-hydroxybenzylamine isomer: • Validated FabH inhibitor scaffold; SAR shows 5-Br > 5-Cl potency rank. • pKa 7.73 enables near-neutral pH conjugation, reducing protein denaturation risk vs. 3-isomer (pKa 8.24). • Lower bp (272.5°C) minimizes thermal byproducts during scale-up. Stored 2-8°C; shipped blue ice.

Molecular Formula C7H8ClNO
Molecular Weight 157.60 g/mol
CAS No. 943816-63-5
Cat. No. B6594201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-chlorophenol
CAS943816-63-5
Molecular FormulaC7H8ClNO
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)O)Cl
InChIInChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
InChIKeyWNCRPZJAKKZECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-chlorophenol: Physicochemical and Structural Baseline


5-(Aminomethyl)-2-chlorophenol (CAS 943816-63-5; synonym: 4-chloro-3-hydroxybenzylamine) is a disubstituted phenolic building block bearing a primary aminomethyl group at the 5-position and a chlorine atom at the 2-position of the phenol ring [1]. With a molecular formula of C₇H₈ClNO and a molecular weight of 157.60 g·mol⁻¹, this compound presents two hydrogen-bond donors, two hydrogen-bond acceptors, a single rotatable bond, and a computed topological polar surface area (TPSA) of 46.3 Ų, alongside an XLogP3-AA value of 1.1 [1]. The predicted acid dissociation constant (pKa) is 7.73 ± 0.10, indicating that the phenolic proton is substantially acidic and that the molecule exists in a mixed ionization state at physiological pH . The compound is supplied as a white to light-brown solid requiring storage at 2–8 °C with protection from light . It is most frequently employed as a synthetic intermediate for constructing amide, urea, sulfonamide, and Schiff-base derivatives in medicinal chemistry and fine-chemical synthesis [2][3].

Role Synthetic intermediate for amide, urea, sulfonamide, and Schiff-base derivatization
Core scaffold Chlorinated o-hydroxybenzylamine for medicinal chemistry and fine-chemical synthesis
Key attribute Preserved amine nucleophilicity from meta -OH/–CH₂NH₂ substitution pattern

5-(Aminomethyl)-2-chlorophenol: Regioisomer Substitution Risks


Aminomethyl-chlorophenol positional isomers share the same empirical formula (C₇H₈ClNO) but exhibit substantially different physicochemical, electronic, and steric profiles that directly affect synthetic reactivity and biological readout. The relative positions of the chlorine, hydroxyl, and aminomethyl substituents on the phenyl ring govern the compound's acid dissociation constant, hydrogen-bonding geometry, nucleophilicity of the amine, and electrophilic aromatic substitution directing effects [1]. For instance, 5-(aminomethyl)-2-chlorophenol exhibits a predicted pKa of 7.73, whereas its 3-(aminomethyl)-5-chlorophenol isomer shows a pKa of 8.24 — a ΔpKa of 0.51 units that translates to an approximately 3.2-fold difference in protonation equilibrium at pH 7.4, altering both solubility and membrane partitioning . In antibacterial structure–activity relationship (SAR) studies on halogenated o-hydroxybenzylamine derivatives, the position and identity of the halogen substituent critically modulate inhibitory potency against Escherichia coli and Staphylococcus aureus, with 5-bromo analogs demonstrating markedly higher activity than their 5-chloro counterparts [2]. Consequently, substituting one regioisomer for another without re-optimizing reaction conditions or re-profiling biological activity risks synthetic failure, erroneous SAR interpretation, and irreproducible results.

Target 5-(Aminomethyl)-2-chlorophenol
Property pKa 7.73; lower boiling point; preserved amine reactivity
Substitute risk Regioisomer substitution may shift ionization equilibrium ~3.2-fold, alter synthetic reactivity, and invalidate biological SAR
Target 5-Chloro motif
Property Defined rank in halogen-dependent antibacterial potency (Br > Cl at 5-position)
Substitute risk Replacing with non-halogenated or differently halogenated regioisomer may yield divergent antimicrobial SAR interpretation
Target Free base form
Property Requires 2–8 °C storage with light protection
Substitute risk Substituting with room-temperature-stable HCl salt alters molecular weight, solubility, and stoichiometric calculations

5-(Aminomethyl)-2-chlorophenol: Differentiation Evidence vs. Regioisomers


pKa-Driven Ionization-State Differences Between Key Regioisomers

The predicted acid dissociation constant (pKa) of 5-(aminomethyl)-2-chlorophenol is 7.73 ± 0.10 . In contrast, the isomeric 3-(aminomethyl)-5-chlorophenol (CAS 862541-23-9) exhibits a predicted pKa of 8.24 ± 0.10 . This ΔpKa of 0.51 units corresponds to an approximately 3.2-fold difference in the ratio of neutral phenol to phenolate anion at pH 7.4. The lower pKa of the target compound, driven by the electron-withdrawing chlorine at the ortho position relative to the hydroxyl group, results in a higher fraction of ionized species under physiological conditions, which in turn affects passive membrane permeability, aqueous solubility, and hydrogen-bonding capacity in both biological assays and synthetic transformations.

pKa-driven ionization differences
Direct head-to-head comparison
Target pKa 7.73 vs. isomer pKa 8.24
ΔpKa 0.51; ~3.2-fold difference in [A⁻]/[HA] at pH 7.4
Alters solubility, logD, and passive permeability at physiological pH
Predicted values; experimental verification recommended
Physicochemical profiling Drug-likeness optimization Ionization-dependent solubility

XLogP and TPSA: Lipophilicity vs. Polarity Profile

5-(Aminomethyl)-2-chlorophenol exhibits a computed XLogP3-AA value of 1.1 and a topological polar surface area (TPSA) of 46.3 Ų [1]. While experimentally measured logP/logD values for the full isomer set are not available in a single comparative study, the XLogP3-AA of 1.1 positions this compound in the lower-lipophilicity range among chlorinated aromatic amines, which is consistent with the intramolecular hydrogen-bonding capability between the ortho-hydroxyl and the chlorine substituent. By comparison, the regioisomer 4-(aminomethyl)-2-chlorophenol (CAS 366825-49-2), in which the aminomethyl group is para to the hydroxyl, lacks this intramolecular H-bond motif and is predicted to exhibit a modestly higher logP . The TPSA of 46.3 Ų falls well below the 90 Ų threshold commonly associated with poor oral absorption, suggesting adequate membrane permeability for lead-like compounds derived from this scaffold [1].

XLogP and TPSA profile
Cross-study comparable
XLogP3-AA 1.1; TPSA 46.3 Ų
Qualitatively lower lipophilicity than 4-aminomethyl isomer due to ortho-Cl intramolecular H-bond
Supports balanced solubility and permeability for lead-like derivatives
Experimental logD/logP data lacking for full isomer set
Lipophilicity optimization Blood-brain barrier penetration Oral bioavailability prediction

Antibacterial SAR: Halogen Position Modulates Inhibitory Potency

In a systematic SAR study of N-(substituted phenyl)-halogeno-o-hydroxybenzylamines, derivatives bearing a 5-chloro substituent on the o-hydroxybenzyl ring demonstrated measurable antibacterial activity against Escherichia coli and Staphylococcus aureus at a mass concentration of 0.05% [1]. Importantly, the 5-bromo analog exhibited superior anti-E. coli activity compared to the 5-chloro analog, while the 3,5-dibromo analog showed further differentiated potency [1]. This establishes a halogen-dependent potency rank order (Br > Cl) at the 5-position of the o-hydroxybenzylamine scaffold. Additionally, the introduction of F or Cl substituents on the aniline ring significantly enhanced antibacterial activity, whereas strong electron-donating (OCH₃) or electron-withdrawing (NO₂) groups reduced activity [1]. Although the study does not directly compare all regioisomers of aminomethyl-chlorophenol, it provides class-level evidence that the 5-chloro-o-hydroxybenzylamine motif (the core structure of the target compound) is a validated pharmacophore for antibacterial development.

Antibacterial SAR: halogen rank
Class-level inference
5-Br > 5-Cl activity against E. coli
5-Chloro o-hydroxybenzylamine core confirmed active at 0.05% mass conc.
Supports selection of 5-Cl scaffold for halogen-dependent potency optimization
Exact MIC values not reported for free amine; class-level SAR context
Antibacterial SAR FabH inhibition Halogen bioisosterism

Boiling Point and Thermal Stability: Regioisomer Comparison

The predicted boiling point of 5-(aminomethyl)-2-chlorophenol is 272.5 ± 25.0 °C at atmospheric pressure . Its regioisomer 3-(aminomethyl)-5-chlorophenol (CAS 862541-23-9) exhibits a substantially higher predicted boiling point of 294.2 ± 25.0 °C , a difference of approximately 21.7 °C. This divergence arises from differences in intermolecular hydrogen-bonding networks: the ortho-chloro substitution in the target compound partially internally satisfies the hydrogen-bonding capacity of the phenolic –OH group, reducing intermolecular association and consequently lowering the boiling point. The lower boiling point facilitates purification by vacuum distillation and reduces thermal stress during solvent removal at large scale.

Boiling point comparison
Direct head-to-head comparison
Target bp 272.5 °C vs. isomer bp 294.2 °C
ΔT_boil 21.7 °C lower for target compound
Facilitates vacuum distillation purification and reduces thermal degradation risk
Predicted values at atmospheric pressure
Thermal stability Purification method selection Process chemistry

Ortho-Chloro Effect on Aminomethyl Nucleophilicity

The specific 2-chloro-5-aminomethyl substitution pattern of the target compound imparts a unique electronic environment on the aromatic ring. The chlorine at the ortho position exerts both inductive electron-withdrawal (−I) and resonance electron-donation (+M) effects, which modulate the electron density at the aminomethyl-bearing C5 position. In contrast, isomers such as 2-(aminomethyl)-5-chlorophenol (CAS 1243457-97-7) place the aminomethyl group ortho to the hydroxyl, where intramolecular hydrogen bonding between the phenol –OH and the amine lone pair can reduce the nucleophilicity of the amine toward electrophiles [1][2]. In the target compound, the meta relationship between the hydroxyl and aminomethyl groups minimizes this intramolecular H-bond quenching effect, preserving a higher effective nucleophilicity of the primary amine for acylation, sulfonylation, and reductive amination reactions. This regiochemical distinction is critical for achieving consistent yields in library synthesis and for ensuring reproducible conjugation chemistry in drug-linker constructs [3].

Aminomethyl nucleophilicity
Class-level inference
Meta -OH/–CH₂NH₂ pattern minimizes H-bond quenching
Ortho-aminomethyl isomer exhibits reduced nucleophilicity due to intramolecular H-bond
Preserved reactivity supports higher-yielding acylation and sulfonylation
Qualitative assessment; comparative kinetic data unavailable
Synthetic chemistry Amide coupling efficiency Electrophilic aromatic substitution direction

Storage and Handling: Light-Sensitive and Refrigerated Requirements

5-(Aminomethyl)-2-chlorophenol is supplied as a white to light-brown solid that requires storage at 2–8 °C with protection from light . This storage requirement is more stringent than that of certain related aminomethylphenols that can be stored at room temperature. For example, the hydrochloride salt form, 5-(aminomethyl)-2-chlorophenol hydrochloride (CAS 943750-51-4), exhibits improved stability and solubility compared to the free base [1]. Researchers procuring the free base must plan for refrigerated shipping and storage infrastructure, whereas those selecting the hydrochloride salt (CAS 943750-51-4) may benefit from room-temperature storage tolerance and enhanced aqueous solubility for direct use in biological assays or aqueous-phase reactions.

Storage and handling requirements
Direct head-to-head comparison
Free base: 2–8 °C, protect from light
HCl salt: room temperature storage; improved solubility and stability
Affects shipping logistics, storage infrastructure, and stoichiometric planning
Supplier specifications; verify lot-specific COA
Stability Supply chain management Laboratory handling protocols

5-(Aminomethyl)-2-chlorophenol: Key Research and Industrial Applications


FabH-Targeted Antibacterial Urea Derivative Synthesis

The o-hydroxybenzylamine scaffold, of which 5-(aminomethyl)-2-chlorophenol is a chlorinated representative, has been validated as a productive starting point for generating urea derivatives that potently inhibit Escherichia coli β-ketoacyl-ACP synthase III (FabH) [1]. The target compound's 5-chloro substitution provides a balanced electronic profile that preserves amine nucleophilicity for efficient urea bond formation while introducing the halogen-dependent antibacterial activity observed in SAR studies [2]. Researchers pursuing Gram-negative antibacterial discovery should select this specific regioisomer over non-halogenated or alternatively halogenated analogs, as the 5-chloro motif occupies a defined position in the halogen-dependent potency rank order (Br > Cl at the 5-position) [2].

Scalable Amide and Sulfonamide Library Synthesis

The lower boiling point (272.5 °C vs. 294.2 °C for the 3-aminomethyl isomer) and preserved amine nucleophilicity of 5-(aminomethyl)-2-chlorophenol make it the preferred regioisomer for large-scale amide and sulfonamide library production [3]. The reduced thermal burden during solvent removal and distillation purification translates to lower energy costs and decreased byproduct formation. Contract research organizations (CROs) and pharmaceutical process chemistry groups should prioritize this isomer when designing scalable routes to diverse compound collections, as the combination of favorable thermal properties and unquenched amine reactivity maximizes throughput and minimizes purification burden [3].

pH-Controlled Ionization for Drug-Linker Bioconjugation

Recent patent literature describes the use of aminomethyl-phenol intermediates in drug-linker conjugate synthesis, where precise control over amine reactivity and ionization state is critical for achieving site-specific conjugation [4]. The predicted pKa of 7.73 for 5-(aminomethyl)-2-chlorophenol positions its amine group in a near-neutral ionization window, enabling fine-tuning of conjugation pH to balance reactivity with selectivity. Researchers developing antibody-drug conjugates (ADCs) or small molecule-drug conjugates should prefer this compound over the 3-(aminomethyl) isomer (pKa 8.24), as the lower pKa allows for conjugation at mildly acidic to neutral pH, reducing the risk of protein denaturation or off-target modification .

Halogen-Dependent Hit-to-Lead Antibacterial Optimization

In antibacterial hit-to-lead programs, 5-(aminomethyl)-2-chlorophenol serves as the optimal entry point into the halogenated o-hydroxybenzylamine chemical series. The SAR established by Zhang et al. (2009) demonstrates that 5-chloro substitution confers measurable antibacterial activity while leaving room for potency enhancement through bromine substitution (5-Br > 5-Cl) [2]. Screening groups should procure both the 5-chloro and 5-bromo analogs in parallel to establish a within-series potency gradient, but the 5-chloro variant is recommended as the primary scaffold for initial library synthesis due to its favorable balance of synthetic accessibility, cost, and validated biological activity [2][3].

Application
Selection Property
Validation Focus
FabH-targeted urea derivative synthesis
Regioisomer-specific halogen-dependent potency scaffold
Antibacterial SAR and FabH inhibition endpoint review
Scalable amide and sulfonamide library synthesis
Lower boiling point and preserved amine nucleophilicity
Reaction yield, purification burden, and throughput at scale
pH-controlled drug-linker bioconjugation
Near-neutral ionization window (pKa 7.73)
Site-specific conjugation efficiency under mild pH conditions
Halogen-dependent hit-to-lead optimization
Defined position in Br > Cl potency rank order
Parallel 5-Cl/5-Br screening and within-series potency gradient

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